molecular formula C7H9BrN2 B1320511 1-(6-Bromopyridin-2-YL)-N-methylmethanamine CAS No. 675109-37-2

1-(6-Bromopyridin-2-YL)-N-methylmethanamine

Cat. No. B1320511
CAS RN: 675109-37-2
M. Wt: 201.06 g/mol
InChI Key: UXUZAQVJXNKSIZ-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-2-YL)-N-methylmethanamine, also known as BPMM, is a novel compound with potential applications in the field of synthetic organic chemistry. BPMM is a heterocyclic compound with a pyridine ring and a methyl group attached to the nitrogen atom. It is a colorless, crystalline solid with a melting point of 76°C and a boiling point of 187°C. BPMM has a molar mass of 219.11 g/mol and a density of 1.39 g/mL.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Azetidine Derivative : A study synthesized a compound related to "1-(6-Bromopyridin-2-YL)-N-methylmethanamine", which was evaluated for antibacterial and antifungal activity, showing acceptable results (Rao, Prasad, & Rao, 2013).

Chemical Intermediates

  • Pharmaceutical and Chemical Intermediates : Derivatives of 2-Amino-6-bromopyridine, closely related to the queried compound, are significant in the pharmaceutical and chemical industries (Liang, 2010).

Synthesis of Derivatives

  • Dopamine D2 and D3 Antagonists : Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, a component of potent dopamine and serotonin receptors antagonists, involves processes related to the compound (Hirokawa, Horikawa, & Kato, 2000).

Chemical Reactions and Properties

  • Bromination Studies : Research on bromination of similar compounds has led to the discovery of new chemical properties and reactions (Wibaut & Wagtendonk, 2010).
  • Thermal Decomposition Studies : The thermal decomposition of related bromo-methyl-triazolopyridines has been studied, revealing interesting intermediate compounds (Abarca, Ballesteros, & Blanco, 2006).

Applications in Chemistry

  • Chemical Synthesis : The compound and its derivatives have been used in various chemical synthesis processes, such as the preparation of aminopyridine ligands and their metal complexes (Scott, Schareina, Tok, & Kempe, 2004).

Safety and Hazards

The safety data sheet for “1-(6-Bromopyridin-2-YL)-N-methylmethanamine” indicates that it is toxic if inhaled, in contact with skin, or if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. In case of inadequate ventilation, wear respiratory protection .

Biochemical Analysis

Biochemical Properties

1-(6-Bromopyridin-2-YL)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with deubiquitinating enzymes (DUBs) such as USP9x, USP5, USP14, and UCH37 . These interactions lead to the accumulation of polyubiquitinated proteins, which can influence various cellular processes. The nature of these interactions often involves inhibition of enzyme activity, which can have downstream effects on cellular functions.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to reduce STAT activation stimulated by cytokines through the down-regulation of upstream JAK kinases . This modulation of signaling pathways can lead to changes in gene expression and alterations in cellular metabolism, impacting cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition. It directly inhibits the activity of deubiquitinating enzymes, leading to the rapid accumulation of polyubiquitinated proteins . This accumulation can trigger the formation of aggresomes and induce apoptosis in tumor cells. Additionally, the compound’s ability to modulate gene expression through the inhibition of JAK-STAT signaling pathways further elucidates its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark place and at low temperatures . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor cell proliferation and induction of apoptosis . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interactions with deubiquitinating enzymes suggest its role in the ubiquitin-proteasome pathway . This pathway is critical for protein degradation and regulation of various cellular processes. The compound’s impact on metabolic flux and metabolite levels can provide insights into its broader metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to permeate cell membranes and accumulate in specific cellular compartments is essential for its biological activity . Understanding its transport and distribution can help elucidate its mechanisms of action and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

1-(6-bromopyridin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZAQVJXNKSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594690
Record name 1-(6-Bromopyridin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

675109-37-2
Record name 6-Bromo-N-methyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675109-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromopyridin-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure in Example 45 Step 1 using 6-bromopyridine-2-carbaldehyde (0.50 g, 2.69 mmol) and methylamine (0.253 mg, 2.69 mmol) as the starting materials
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0.5 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 6-bromopyridine-2-carbaldehyde (1.00 g, 5.38 mmol) in CH2Cl2 (20 mL) was added methylamine (4.04 mL, 2M/THF, 8.08 mmol) then to the stirred solution was added sodium triacetoxyborohydride (1.37 g, 6.46 mmol). After stirring at rt for 18 h, the mixture was partitioned between saturated aqueous NaHCO3 (50 mL) and CH2Cl2 (100 mL). The layers were separated then the aqueous extracted with CH2Cl2 (2×30 mL). The combined organics were washed with brine (50 mL), dried (MgSO4), filtered and concentrated in vacuo. Purification via flash column chromatography (5% MeOH/CH2Cl2) afforded the desired compound: δH (CDCl3): 2.49 (3H, s), 3.86 (2H, s), 7.31 (1H, d), 7.38 (1H, d), 7.53 (1H, t).
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1 g
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